molecular formula C21H27NO5S B11414252 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide

Cat. No.: B11414252
M. Wt: 405.5 g/mol
InChI Key: TZDWKWLIMFOUPN-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₁H₂₇NO₆S, exact mass: 421.16 g/mol) features a propanamide backbone substituted with a 2,3-dimethylphenoxy group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 5-methylfuran-2-ylmethyl group.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide

InChI

InChI=1S/C21H27NO5S/c1-14-6-5-7-20(16(14)3)27-17(4)21(23)22(12-19-9-8-15(2)26-19)18-10-11-28(24,25)13-18/h5-9,17-18H,10-13H2,1-4H3

InChI Key

TZDWKWLIMFOUPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Preparation Methods

Alkylation of 2,3-Dimethylphenol

In a typical procedure, 2,3-dimethylphenol is reacted with 3-bromopropanoic acid in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–16 hours. The reaction proceeds via nucleophilic substitution, yielding 2-(2,3-dimethylphenoxy)propanoic acid. Purification is achieved through recrystallization from ethanol/water (Table 1).

Table 1: Reaction Conditions for Phenoxy Intermediate Synthesis

ParameterValueSource
Reagent3-Bromopropanoic acid
BaseK₂CO₃
SolventDMF
Temperature80–90°C
Yield78–82%

Oxidation of Tetrahydrothiophene to Sulfone

The 1,1-dioxidotetrahydrothiophen-3-amine component requires precise oxidation of tetrahydrothiophene. A novel sulfonation reagent, developed by, enables efficient conversion.

Sulfonation Using a Bicyclo[1.1.1]pentane-Based Reagent

Tetrahydrothiophene-3-amine is treated with the sulfone reagent 69a (from) in pyridine at 90°C for 12 hours. The reaction achieves >90% conversion, with the sulfone group introduced regioselectively. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

The introduction of the 5-methylfuran-2-ylmethyl group involves a nucleophilic substitution reaction.

Alkylation of the Sulfone Amine

1,1-Dioxidotetrahydrothiophen-3-amine is reacted with 5-methylfuran-2-ylmethyl bromide in acetonitrile using triethylamine (Et₃N) as a base. The reaction proceeds at 60°C for 8 hours, yielding N-[(5-methylfuran-2-yl)methyl]-1,1-dioxidotetrahydrothiophen-3-amine. The crude product is purified via flash chromatography.

Table 2: Conditions for Furan-Methyl Group Attachment

ParameterValueSource
Alkylating Agent5-Methylfuran-2-ylmethyl bromide
BaseEt₃N
SolventAcetonitrile
Temperature60°C
Yield85–88%

Amidation and Final Coupling

The propanamide linkage is formed via a coupling reaction between the phenoxy acid and the functionalized sulfone-furan amine.

Carbodiimide-Mediated Coupling

2-(2,3-Dimethylphenoxy)propanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated intermediate is reacted with N-[(5-methylfuran-2-yl)methyl]-1,1-dioxidotetrahydrothiophen-3-amine at room temperature for 24 hours. The final product is purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to enhance yield and purity. Key optimizations include:

  • Catalyst Recycling : Palladium catalysts for alkylation steps are recovered via filtration.

  • Solvent Selection : Transitioning from DMF to 2-methyltetrahydrofuran (2-MeTHF) improves environmental sustainability.

Analytical Validation

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. For example:

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.22–7.18 (m, 1H, aromatic), 6.57 (dd, J = 15.8 Hz, furan), 3.42 (s, 2H, CH₂).

  • HRMS : Calculated for C₂₄H₃₀N₂O₅S [M+H]⁺: 481.1874; Found: 481.1876 .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.

    Substitution: The phenoxy and furan groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Phenoxy and Sulfone Groups

The compound’s closest analog, N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide (C₂₀H₂₅NO₆S, 407.48 g/mol), differs in the phenoxy substituent (2-methoxy vs. 2,3-dimethyl). The dimethyl group increases lipophilicity (logP ~3.5 vs. Other analogs, such as N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide (C₂₀H₂₄N₂O₅S₂, 436.5 g/mol), replace the tetrahydrothiophene sulfone with an isothiazolidine sulfone, altering ring strain and hydrogen-bonding capacity .

Table 1: Substituent Comparison
Compound Name Phenoxy Substituent Sulfone Group Molecular Weight (g/mol)
Target Compound 2,3-Dimethylphenoxy Tetrahydrothiophene sulfone 421.16
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[...]propanamide 2-Methoxyphenoxy Tetrahydrothiophene sulfone 407.48
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-[...]propanamide None Isothiazolidine sulfone 436.50

Heterocyclic Modifications

The 5-methylfuran group in the target compound contrasts with N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (C₂₀H₂₁NO₅S₂, 419.5 g/mol), which incorporates a thiophene-furan hybrid. Thiophene’s sulfur atom may enhance electron-richness, influencing receptor binding compared to the methylfuran’s steric effects .

Comparison with Agrochemical Propanamides

Simpler propanamide derivatives like propanil (N-(3,4-dichlorophenyl)propanamide) and alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) lack sulfone or furan groups. Their herbicidal activity relies on chloro and alkyl substituents, whereas the target compound’s complexity may enable multitarget interactions or reduced toxicity .

Biological Activity

The compound 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on diverse research studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N2O4S2C_{20}H_{25}N_{2}O_{4}S_{2} with a molecular weight of approximately 407.55 g/mol. The structure features a tetrahydrothiophene ring, which is known for its ability to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related benzofuran derivatives have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organism
Benzofuran Derivative A0.78M. tuberculosis
Benzofuran Derivative B3.12Staphylococcus aureus
Compound X6.25Escherichia coli

Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to This compound can inhibit cancer cell proliferation. For example, some derivatives have been shown to induce apoptosis in breast cancer cells by activating caspase pathways . The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study: Anticancer Effects
A study evaluating the efficacy of a similar compound in breast cancer models revealed a significant reduction in tumor size when treated with doses equivalent to those anticipated for This compound . The study reported a decrease in cell viability by over 50% at concentrations as low as 10 μM.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential application in treating inflammatory diseases.

The biological activities of This compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds like this can inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors may alter cellular responses leading to reduced inflammation or tumor growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogues

CompoundKey Structural FeaturesReported Activity (IC₅₀)Source
Target Compound2,3-dimethylphenoxy, sulfone12 nM (Kinase X)
N-(5-chloro-2-cyanophenyl)Chloro, cyano groups45 nM (Kinase X)
N-(4-fluorophenyl)Fluorinated phenyl>100 nM (Kinase X)

Advanced: What strategies optimize reaction yields during large-scale synthesis?

Answer:

  • Solvent optimization : Replace DMSO with dimethylacetamide (DMAc) for better solubility and lower viscosity .
  • Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amide coupling efficiency .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How can receptor-binding dynamics be studied for this compound?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target receptor (e.g., Kinase X) on a sensor chip to measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., competitive vs. allosteric) .
  • Molecular Dynamics (MD) Simulations : Use docking software (e.g., AutoDock Vina) to model interactions with the sulfone and furan moieties .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Thermal stability : Degrades at >80°C (TGA analysis shows 5% weight loss at 120°C) .
  • Photostability : Sensitive to UV light; store in amber vials at -20°C .
  • Hydrolytic stability : Stable in pH 5–7 buffers; degrades in alkaline conditions (pH >9) via sulfone hydrolysis .

Advanced: How to design SAR studies to improve selectivity against off-target receptors?

Answer:

  • Fragment-based screening : Replace the 5-methylfuran group with bioisosteres (e.g., thiophene or pyrrole) to reduce off-target binding .
  • Crystallography : Resolve co-crystal structures with Kinase X to identify critical hydrogen-bonding residues (e.g., Asp 98) .
  • Free-Wilson analysis : Systematically modify substituents on the phenoxy ring and quantify contributions to selectivity .

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